molecular formula C8H2ClF4N B12965356 2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile

2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B12965356
M. Wt: 223.55 g/mol
InChI Key: LQMLVCKEYXTPHI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of an organic solvent and a catalyst system composed of tetraphenylphosphonium bromide and bromide . The reaction is carried out at temperatures ranging from 100 to 200°C for 2 to 5 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of the chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H2ClF4N

Molecular Weight

223.55 g/mol

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2ClF4N/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-2H

InChI Key

LQMLVCKEYXTPHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C(F)(F)F)F

Origin of Product

United States

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